2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(4-CL-PH)-QUINOLINE-4-CARBOXYLIC ACID (3-ME-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-PH)-QUINOLINE-4-CARBOXYLIC ACID (3-ME-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the Hydrazide: The final step involves the reaction of the carboxylic acid with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.
Thiophene Derivatives: Known for their electronic properties and used in organic electronics.
Uniqueness
The combination of the quinoline core with the thiophene ring and hydrazide group makes this compound unique. This structural diversity may contribute to its distinct biological and chemical properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H16ClN3OS |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3OS/c1-14-10-11-28-21(14)13-24-26-22(27)18-12-20(15-6-8-16(23)9-7-15)25-19-5-3-2-4-17(18)19/h2-13H,1H3,(H,26,27)/b24-13+ |
InChI Key |
MSBYMNKLCIODDO-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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